molecular formula C6H5NO4 B1215616 6-Hydroxyisonicotinic acid N-oxide CAS No. 90037-89-1

6-Hydroxyisonicotinic acid N-oxide

Cat. No.: B1215616
CAS No.: 90037-89-1
M. Wt: 155.11 g/mol
InChI Key: NJMYRICYRDFLBY-UHFFFAOYSA-N
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Description

6-Hydroxyisonicotinic acid N-oxide is a chemical compound with the molecular formula C₆H₅NO₄ It is a derivative of isonicotinic acid, featuring a hydroxyl group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisonicotinic acid N-oxide typically involves the oxidation of 6-hydroxyisonicotinic acid. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (MCPBA). The reaction is generally carried out under mild conditions to ensure the selective formation of the N-oxide group .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to yield high amounts of N-oxides .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisonicotinic acid N-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, MCPBA.

    Reducing Agents: Zinc, acetic acid.

    Substitution Reagents: Alcohols, acids.

Major Products:

    Oxidation Products: Higher-order N-oxides.

    Reduction Products: Amines.

    Substitution Products: Esters, ethers.

Scientific Research Applications

6-Hydroxyisonicotinic acid N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyisonicotinic acid N-oxide involves its ability to participate in redox reactions. The N-oxide group can act as an oxidizing agent, transferring oxygen to other molecules. This property makes it useful in various biochemical and industrial processes where oxidation is required .

Comparison with Similar Compounds

    Isonicotinic Acid N-Oxide: Similar structure but lacks the hydroxyl group.

    Pyridine N-Oxide: Lacks both the hydroxyl and carboxyl groups.

    Nicotinic Acid N-Oxide: Similar but with a different position of the carboxyl group.

Uniqueness: 6-Hydroxyisonicotinic acid N-oxide is unique due to the presence of both a hydroxyl group and an N-oxide functional group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

1-hydroxy-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYRICYRDFLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009106
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90037-89-1, 677763-18-7
Record name 6-Hydroxynicotinic acid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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